Molecular Size and Lipophilicity Differentiation
The presence of the 5-methyl group in 2-ethyl-5-methylpyridin-4-amine increases molecular weight by 14.02 g/mol (+11.5%) and adds one additional carbon unit relative to the des-methyl analog 2-ethylpyridin-4-amine (CAS 50826-64-7, MW 122.17) . This structural increment raises the calculated logP by approximately +0.5 log units (class-level inference from methyl homologation effects in pyridines) [1], directly impacting partitioning behavior in biphasic reaction systems and biological membrane permeability.
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW 136.19 g/mol; calculated logP ~1.8 (estimated by methyl increment method) |
| Comparator Or Baseline | 2-Ethylpyridin-4-amine (CAS 50826-64-7): MW 122.17 g/mol; calculated logP ~1.3 |
| Quantified Difference | MW increase: +14.02 g/mol (+11.5%); estimated logP increase: ~+0.5 units |
| Conditions | Physicochemical calculation; no experimental logP data available for target compound |
Why This Matters
Higher molecular weight and lipophilicity directly affect solubility, membrane penetration, and protein binding—critical parameters for researchers selecting building blocks for CNS-targeted or intracellular targets.
- [1] Sun Y et al. Sci Rep. 2024;14:11105. Demonstrates logD increase of +0.250 upon 5-methyl addition to 3-fluoro-4-aminopyridine, used as class-level reference for methyl effect on lipophilicity. View Source
